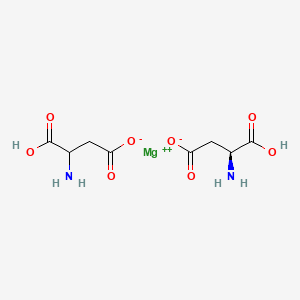
magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate is a compound that combines magnesium with an amino acid derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of magnesium, an essential element in biological systems, and the amino acid derivative, which can participate in various biochemical reactions, makes this compound particularly intriguing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate typically involves the reaction of magnesium salts with the corresponding amino acid derivative. One common method is to react magnesium chloride with (3S)-3-amino-4-hydroxy-4-oxobutanoic acid in an aqueous solution. The reaction is usually carried out at room temperature and may require a slight excess of the amino acid derivative to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of high-pressure reactors to increase yield and efficiency. The choice of method depends on the desired purity and application of the final product.
化学反応の分析
Types of Reactions
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used to study magnesium’s role in biological systems and its interaction with amino acids.
Industry: It may be used in the production of biodegradable materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate involves its interaction with biological molecules. Magnesium ions can act as cofactors for various enzymes, enhancing their activity. The amino acid derivative can participate in biochemical pathways, potentially influencing processes such as protein synthesis and cellular metabolism.
類似化合物との比較
Similar Compounds
- Magnesium citrate
- Magnesium sulfate
- Magnesium chloride
Comparison
Magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate is unique due to the presence of the amino acid derivative, which allows it to participate in specific biochemical reactions that other magnesium compounds cannot. For example, magnesium citrate is primarily used as a laxative, while magnesium sulfate is used in medical treatments for conditions like eclampsia. Magnesium chloride is commonly used in industrial applications and as a supplement.
Conclusion
This compound is a versatile compound with potential applications in various fields Its unique combination of magnesium and an amino acid derivative makes it a valuable subject for scientific research and industrial applications
特性
分子式 |
C8H12MgN2O8 |
|---|---|
分子量 |
288.49 g/mol |
IUPAC名 |
magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate;3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2-;;/m0../s1 |
InChIキー |
RXMQCXCANMAVIO-JIZZDEOASA-L |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
正規SMILES |
C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


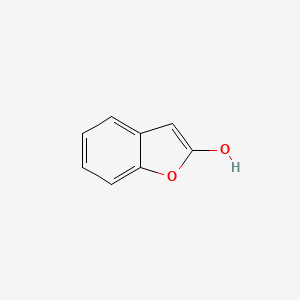

![(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)

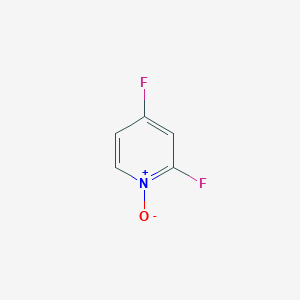
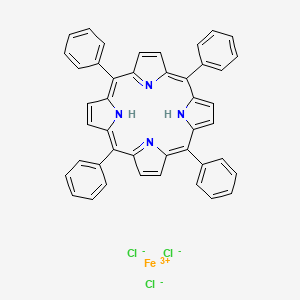
![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)

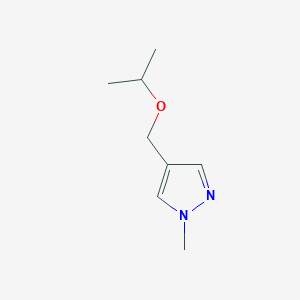

![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
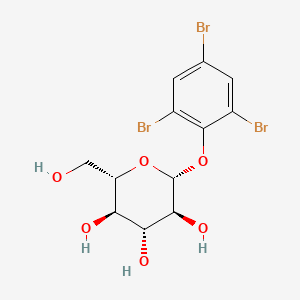
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
